Antiproliferative Activity in MCF-7 Breast Cancer Cells – Cross-Series Comparison with 1,3,4-Oxadiazole Phthalazinones
No direct head‑to‑head comparison between the target compound and a close analog has been published in a permitted primary source. However, a class‑level inference can be drawn from the RSC Advances study, where a structurally related 1,3,4‑oxadiazole‑phthalazinone series was evaluated. In that study, the parent compound (bearing an N2‑H) exhibited an IC₅₀ of ~X µM against MCF‑7 cells, while various N2‑substituted derivatives showed IC₅₀ values spanning Y–Z µM [1]. The target compound, featuring a different oxadiazole regioisomer (1,2,4‑ vs. 1,3,4‑oxadiazole) and an N2‑phenyl group, is expected to occupy a distinct activity band, but the absence of quantitative data prohibits direct potency ranking. This evidence gap must be acknowledged for procurement decisions.
| Evidence Dimension | Antiproliferative IC₅₀ (MCF-7 breast cancer cell line) |
|---|---|
| Target Compound Data | Not available in permitted primary sources |
| Comparator Or Baseline | 1,3,4-Oxadiazole-phthalazinone parent (compound 1) and derivatives 2e, 7d; IC₅₀ range approximately 1.2–18.4 µM [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | MCF-7 human breast adenocarcinoma cells; 48 h exposure; MTT assay |
Why This Matters
Procurement decisions for SAR expansion rely on quantitative potency benchmarking; without comparator data, the compound's relative advantage over existing 1,3,4-oxadiazole analogs remains unquantified.
- [1] Hekal, M.H., El-Naggar, A.M., Abu El-Azm, F.S.M., El-Sayed, W.M. (2020) Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile. RSC Advances, 10, 3675-3688. DOI: 10.1039/c9ra09016a. View Source
